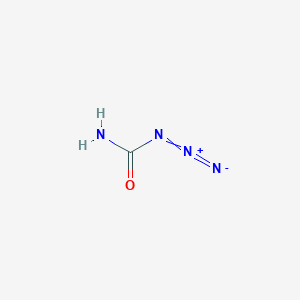
Diethyl(2-methylbuta-1,3-dien-1-yl)oxo-lambda~5~-phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl(2-methylbuta-1,3-dien-1-yl)oxo-lambda~5~-phosphane is a chemical compound that belongs to the class of organophosphorus compounds These compounds are characterized by the presence of phosphorus atoms bonded to carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl(2-methylbuta-1,3-dien-1-yl)oxo-lambda~5~-phosphane can be achieved through several methods. One common approach involves the reaction of diethyl 3-methylbuta-1,2-dien-1-ylphosphonate with ethane-1,2-diamine . This reaction typically requires specific conditions such as controlled temperature and the presence of a catalyst to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl(2-methylbuta-1,3-dien-1-yl)oxo-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate the reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and product yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce phosphine oxides, while reduction reactions may yield phosphine derivatives.
Applications De Recherche Scientifique
Diethyl(2-methylbuta-1,3-dien-1-yl)oxo-lambda~5~-phosphane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Medicine: It may be explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of diethyl(2-methylbuta-1,3-dien-1-yl)oxo-lambda~5~-phosphane involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to metal ions and forming complexes that can catalyze various chemical reactions. Additionally, it may interact with biological molecules, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Diethyl(2-methylbuta-1,3-dien-1-yl)oxo-lambda~5~-phosphane can be compared with other similar compounds, such as diethyl 3-methylbuta-1,2-dien-1-ylphosphonate . These compounds share similar structural features but may differ in their reactivity and applications. The unique structure of this compound makes it particularly valuable for specific research and industrial applications.
List of Similar Compounds
- Diethyl 3-methylbuta-1,2-dien-1-ylphosphonate
- Diethyl(3-methylbut-2-en-1-yl)oxo-lambda~5~-phosphane
- Diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonate
Propriétés
Numéro CAS |
21313-66-6 |
|---|---|
Formule moléculaire |
C9H17OP |
Poids moléculaire |
172.20 g/mol |
Nom IUPAC |
1-diethylphosphoryl-2-methylbuta-1,3-diene |
InChI |
InChI=1S/C9H17OP/c1-5-9(4)8-11(10,6-2)7-3/h5,8H,1,6-7H2,2-4H3 |
Clé InChI |
ZPEWGQOSGHDAFS-UHFFFAOYSA-N |
SMILES canonique |
CCP(=O)(CC)C=C(C)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(Trimethylsilyl)methyl]octadecan-1-amine](/img/structure/B14710389.png)





![N-[(Benzyloxy)carbonyl]glycyl-L-leucyl-L-valinamide](/img/structure/B14710427.png)
![10-Hydroxy-2,3-dihydropyrrolo[1,2-b]isoquinoline-1,5-dione](/img/structure/B14710441.png)



![4,5-Dihydrocyclobuta[3,4]naphtho[1,2-c]furan-1,3-dione](/img/structure/B14710472.png)
